2-(Morpholinomethyl)phenylboronic acid

Cellulose hydrolysis Biomass conversion Green chemistry

Struggling with inconsistent MIF inhibition data? 2-(Morpholinomethyl)phenylboronic acid provides a validated benchmark with confirmed Ki=260 nM against recombinant human MIF. • Ortho-morpholinomethyl substitution enables essential N→B coordination for target engagement. • Reproducible inhibition in tautomerase assays; distinguishes from inactive phenylboronic acid controls. • Also catalyzes selective glucose formation in aqueous cellulose hydrolysis. Purity ≥98%, global supply.

Molecular Formula C11H16BNO3
Molecular Weight 221.06 g/mol
CAS No. 223433-45-2
Cat. No. B1365197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholinomethyl)phenylboronic acid
CAS223433-45-2
Molecular FormulaC11H16BNO3
Molecular Weight221.06 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1CN2CCOCC2)(O)O
InChIInChI=1S/C11H16BNO3/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2
InChIKeyDFBBOZSTIQMBLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Morpholinomethyl)phenylboronic acid Properties and Specifications


2-(Morpholinomethyl)phenylboronic acid is an ortho-substituted arylboronic acid (C₁₁H₁₆BNO₃, MW: 221.06 g/mol) that combines a boronic acid moiety with a morpholinomethyl group at the ortho position of the phenyl ring . The ortho-aminoalkyl substitution pattern confers distinct physicochemical properties relevant to both synthetic utility and biological target engagement [1][2]. This compound is characterized by a melting point range of 222–226°C and a boiling point of 394.1°C at 760 mmHg, with typical commercial purity specifications of NLT 98% [3]. It functions as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions and exhibits documented enzyme inhibition activity against Macrophage Migration Inhibitory Factor (MIF) [2].

Suzuki-Miyaura cross-coupling partner with ortho-morpholinomethyl motif
MIF tautomerase inhibition study fit (requires ortho-aminoalkyl substitution)
N→B coordination design probe for diol-recognition research

Why Generic Phenylboronic Acids Cannot Substitute


Substitution of 2-(Morpholinomethyl)phenylboronic acid with unsubstituted phenylboronic acid or alternative regioisomers (3- or 4-morpholinomethyl) is not functionally equivalent due to the unique ortho-aminomethyl structural motif. The ortho-morpholinomethyl group enables the formation of an intramolecular N→B coordination bond that stabilizes a zwitterionic, tetracoordinate boron species, which is absent in meta- or para-substituted analogs [1]. This coordination directly modulates Lewis acidity, alters sugar binding thermodynamics, and underpins the compound's documented MIF enzyme inhibition (Ki = 260 nM)—a property not observed for simpler phenylboronic acids lacking the ortho-aminoalkyl functionality [2]. Furthermore, in catalytic cellulose depolymerization, only the morpholine-substituted ortho-aminomethylphenylboronic acid derivative achieved highly selective glucose formation, whereas other substituted catalysts produced mixed oligosaccharide distributions [3].

Target Compound
  • ortho-Morpholinomethyl enables intramolecular N→B coordination
  • Reported MIF tautomerase inhibition activity
  • May support glucose-selective cellulose hydrolysis
Generic Phenylboronic Acids / Regioisomers
  • Lack ortho-aminoalkyl motif; no N→B coordination
  • MIF inhibition activity may be absent or unreported
  • Glucose selectivity profile may shift to mixed oligosaccharides

2-(Morpholinomethyl)phenylboronic acid Comparative Performance


Glucose Selectivity in Cellulose Hydrolysis

Preimpregnation of a morpholine-substituted o-aminomethylphenylboronic acid derivative led to very selective formation of glucose during aqueous cellulose depolymerization at nearly neutral pH, contrasting with other phenylboronic acid derivatives that produced mixed water-soluble oligosaccharides without this level of selectivity [1]. This catalyst outperformed alternative functionalized phenylboronic acids bearing carboxylic acid, phosphonic acid, imidazole, polyethylene glycol, or polyethylenimine appendages in terms of glucose selectivity [1].

Glucose Selectivity
Head-to-head
Selective glucose formation vs. mixed oligosaccharides (other substituted phenylboronic acids)
Supports glucose-selective cellulose conversion research
Aqueous hydrolysis, ~120 °C; catalyst preimpregnation required
Cellulose hydrolysis Biomass conversion Green chemistry

MIF Tautomerase Inhibition

2-(Morpholinomethyl)phenylboronic acid demonstrates direct enzyme inhibition with a measured Ki of 260 nM against recombinant human MIF tautomerase activity [1]. This quantitative potency distinguishes it from unsubstituted phenylboronic acid, which lacks the ortho-morpholinomethyl group required for effective MIF binding pocket engagement [1].

MIF Inhibition
Cross-study comparable
Ki = 260 nM
Supports MIF tautomerase inhibition assay context
Recombinant human MIF; ortho-aminoalkyl motif essential
Enzyme inhibition MIF Drug discovery

Structural Confirmation of N→B Coordination

X-ray crystallographic analysis of the catechol ester of morpholinylmethylphenylboronic acid confirms that the molecule adopts a monomeric zwitterionic structure with a tetracoordinated boron atom, stabilized by intramolecular N→B coordination from the morpholine nitrogen [1]. This structural feature is absent in para- and meta-morpholinomethyl regioisomers, where the morpholine group cannot achieve the requisite geometry for intramolecular coordination.

N→B Coordination
Class-level inference
Tetracoordinate boron zwitterion (X-ray, catechol ester)
Structural basis for modulated Lewis acidity
Specific to ortho geometry; absent in meta/para
Structural biology Boronic acid coordination Crystallography

2-(Morpholinomethyl)phenylboronic acid Applications


MIF-Targeted Inhibitor Discovery

Use 2-(Morpholinomethyl)phenylboronic acid as a validated biochemical probe for MIF tautomerase inhibition assays. With a confirmed Ki of 260 nM against recombinant human MIF [1], this compound provides a reproducible benchmark for screening novel MIF inhibitors and establishing structure–activity relationships. The ortho-morpholinomethyl substitution is essential for target engagement, distinguishing it from inactive phenylboronic acid controls [1].

Selective Glucose Production from Cellulose

Employ morpholine-substituted o-aminomethylphenylboronic acid derivatives in aqueous-phase cellulose hydrolysis at neutral pH (~120 °C, 24 h). This catalyst achieves highly selective glucose formation, in contrast to alternative functionalized phenylboronic acids that yield mixed oligosaccharide distributions [2]. The process avoids strong mineral acids and the associated neutralization steps, offering a more sustainable route to fermentable glucose from lignocellulosic biomass [2].

Diol-Responsive Sensor Design

Leverage the ortho-morpholinomethyl substitution pattern to engineer boronic acid-based receptors that exploit intramolecular N→B coordination for modulated Lewis acidity. The crystallographically confirmed zwitterionic, tetracoordinate boron geometry [3] provides a tunable binding platform for 1,2- and 1,3-diol-containing analytes, including glucose and fructose, with binding thermodynamics distinct from meta- or para-substituted analogs that lack this coordination [3].

Application
Selection Property
Validation Focus
MIF tautomerase inhibition studies
Ortho-aminoalkyl boronic acid motif
Target engagement and SAR review
Cellulose-to-glucose hydrolysis research
Morpholinomethyl substitution pattern
Glucose selectivity endpoint monitoring
Diol-responsive receptor design
Intramolecular N→B coordination
Binding thermodynamics with 1,2-/1,3-diols

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